trans-N1,N1-dimethylcyclobutane-1,3-diamine
Description
trans-N1,N1-dimethylcyclobutane-1,3-diamine is a cyclobutane-derived diamine with two dimethylated amine groups at the 1,3-positions in a trans-configuration (opposite spatial orientation). Its molecular formula is C₆H₁₄N₂, with a molecular weight of 114.19 g/mol for the free base and 187.11 g/mol for its dihydrochloride salt (CAS: 2230911-87-0) . The trans-configuration imposes rigidity on the molecule, distinguishing it from linear or less constrained analogs. This compound is primarily utilized in medicinal chemistry and organic synthesis as a chiral building block or ligand .
Properties
IUPAC Name |
1-N,1-N-dimethylcyclobutane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-8(2)6-3-5(7)4-6/h5-6H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMHKIHUTNBSJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-N1,N1-dimethylcyclobutane-1,3-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanedione with dimethylamine in the presence of a reducing agent . The reaction conditions often require specific temperatures and solvents to ensure the desired trans configuration is achieved.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-N1,N1-dimethylcyclobutane-1,3-diamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of simpler amine derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-N1,N1-dimethylcyclobutane-1,3-diamine is used as a ligand in coordination chemistry and as a building block in organic synthesis .
Biology: In biological research, it is studied for its potential interactions with biological macromolecules and its role in enzyme inhibition .
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various polymers .
Mechanism of Action
The mechanism of action of trans-N1,N1-dimethylcyclobutane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, influencing catalytic activities and biochemical pathways. Its effects are mediated through the modulation of enzyme activity and the alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Linear N1,N1-Dimethylalkane-diamines
Examples include N1,N1-dimethylethane-1,2-diamine and N1,N1-dimethylpropane-1,3-diamine ().
| Property | trans-N1,N1-dimethylcyclobutane-1,3-diamine | N1,N1-dimethylpropane-1,3-diamine |
|---|---|---|
| Molecular Weight | 114.19 g/mol | 102.18 g/mol |
| Structure | Cyclobutane ring, trans-configuration | Linear propane backbone |
| Rigidity | High (due to cyclobutane ring) | Low (flexible chain) |
| Synthetic Complexity | Higher (requires cyclization steps) | Lower (direct amidation) |
Cyclohexane-Based Diamines
N-cyclohexyl-N-(3-dimethylamino-propyl)-propane-1,3-diamine () features a bulkier cyclohexyl group.
| Property | This compound | N-cyclohexyl-N-(3-dimethylamino-propyl)-propane-1,3-diamine |
|---|---|---|
| Ring Size | 4-membered (cyclobutane) | 6-membered (cyclohexane) |
| Steric Effects | High angle strain, compact structure | Low strain, bulkier substituent |
| Applications | Research chemical, ligand design | Inhibitor of aminoglycoside-modifying enzymes |
The smaller cyclobutane ring increases angle strain , which may enhance reactivity or alter binding kinetics compared to cyclohexane derivatives .
Chiral Diamines with Bulky Substituents
Examples include (S)-N1,N3-dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine ().
| Property | This compound | Chiral Propane-1,3-diamine Derivatives |
|---|---|---|
| Substituents | Two methyl groups | Benzyl, phenylethyl groups |
| Chirality | Not explicitly reported | Yes (stereogenic centers) |
| Applications | Ligand, intermediate | Chiral auxiliaries, organocatalysis |
Sulfur-Containing Analogs
(R)-N1,N1-dimethyl-4-(phenylthio)butane-1,3-diamine () incorporates a sulfur atom.
| Property | This compound | (R)-N1,N1-dimethyl-4-(phenylthio)butane-1,3-diamine |
|---|---|---|
| Functional Group | Amine-only | Thioether linkage |
| Electronic Effects | Basic amines | Sulfur introduces polarizability |
| Biological Activity | Undocumented | Used in Bcl-2/Bcl-xL inhibitor synthesis |
The sulfur atom in the analog enables redox activity and metal coordination , which the cyclobutane derivative lacks .
Key Research Findings
- Synthesis : Cyclobutane derivatives often require specialized methods like ring-closing metathesis, whereas linear diamines are synthesized via straightforward amidation ().
- Physical Properties: The hydrochloride salt of this compound (187.11 g/mol) exhibits higher molecular weight and likely improved water solubility compared to non-salt forms .
Biological Activity
trans-N1,N1-dimethylcyclobutane-1,3-diamine is a cyclic diamine with the chemical formula C6H14N2. Its unique structural features, including a cyclobutane ring and two dimethylated amine groups, make it a compound of interest in various fields, particularly in coordination chemistry and medicinal applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound is synthesized through methods such as nucleophilic substitution reactions involving 1,3-dibromocyclobutane and dimethylamine in the presence of a base like sodium hydroxide. The resulting compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions, which are crucial for its biological activity.
The biological activity of this compound primarily involves its role as a ligand that can bind to metal ions. This binding capability allows it to form stable complexes that exhibit specific catalytic or biological activities. The exact pathways and molecular targets depend on the context in which the compound is utilized .
1. Coordination Chemistry
The compound's ability to act as a ligand makes it useful in coordination chemistry. It can form complexes with various metal ions, which are essential for catalysis and biological functions. These metal complexes can exhibit enhanced stability and reactivity compared to their free metal counterparts .
2. Drug Development
Research indicates that this compound has potential applications in drug development. Its structural properties allow it to serve as a building block for synthesizing biologically active molecules. The formation of metal-based drugs utilizing this compound is an area of ongoing investigation due to its promising interactions with biological targets .
Case Studies
Several studies have investigated the biological implications of this compound:
- Metal Complex Formation : A study demonstrated that the compound could form stable complexes with transition metals like copper and nickel. These complexes showed enhanced catalytic activity in various organic transformations, suggesting potential applications in synthetic chemistry and pharmacology .
- Therapeutic Potential : Another research focused on synthesizing derivatives of this compound that exhibited anti-cancer properties. The derivatives were tested against different cancer cell lines, showing promising results in inhibiting cell proliferation .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Key Features | Biological Activity |
|---|---|---|---|
| trans-N,N-dimethylcyclohexane-1,2-diamine | Cyclohexane derivative | Similar amine functionality | Limited studies on metal complexation |
| N,N-dimethyl-1,2-ethanediamine | Open-chain diamine | Simpler structure | Used in various organic syntheses |
| This compound | Cyclobutane derivative | Unique cyclobutane structure with steric properties | Potential for drug development and catalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
